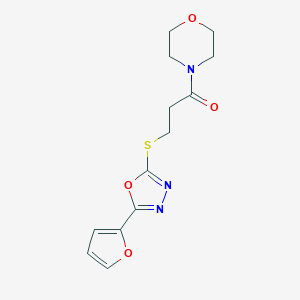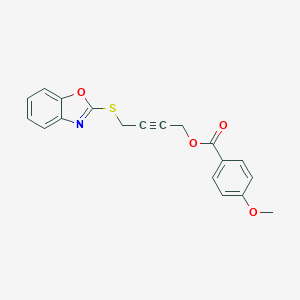
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles. It has been widely used in scientific research due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to protect against oxidative stress and prevent cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its solubility in water is limited, which may affect its bioavailability in biological systems.
Orientations Futures
There are several future directions for the use of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a catalyst for organic reactions.
Méthodes De Synthèse
The synthesis of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 2-amino-5-methylphenol with 2-bromoethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in high yield and purity after purification by recrystallization.
Applications De Recherche Scientifique
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has been used in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe to detect metal ions such as copper and iron in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-12-7-8-15-14(11-12)17(16(18)20-15)9-10-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Clé InChI |
FHAZOOKQOLEAGG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3 |
Solubilité |
14.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)

![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)
![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)